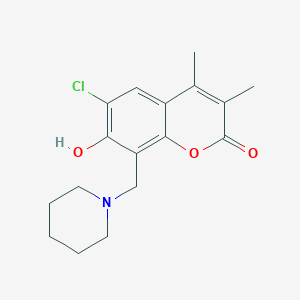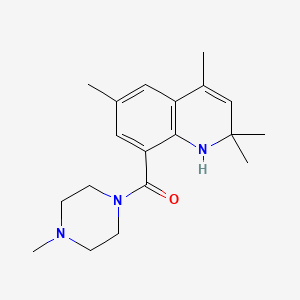![molecular formula C16H16ClN3OS B4479510 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4479510.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that combines an indole moiety with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5-chloroindole, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding indole-3-ethylamine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biology: Study of its effects on cellular processes and its potential as a tool for probing biological mechanisms.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazole ring can modulate these interactions. This compound may affect pathways involved in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of the chlorine atom on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-10-20-13(9-22-10)7-16(21)18-5-4-11-8-19-15-3-2-12(17)6-14(11)15/h2-3,6,8-9,19H,4-5,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCVDGQRLPZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4479433.png)

![4-[3-mercapto-5-(3-methyl-2-thienyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4479442.png)
![7-[3-(dimethylamino)propyl]-N-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4479460.png)
![2-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B4479469.png)
![2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4479470.png)
![2-fluoro-N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4479475.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-fluorobenzamide](/img/structure/B4479479.png)
![methyl 5-{[(4-fluorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B4479486.png)
![N-(3,5-difluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B4479488.png)
![4-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4479496.png)
![2-chloro-N-(2,4-dimethylphenyl)-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4479501.png)
![N-ETHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE](/img/structure/B4479507.png)

